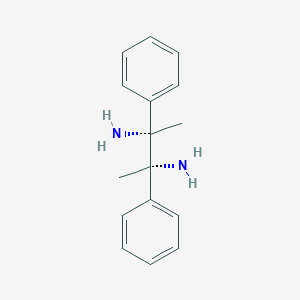

(2S,3S)-2,3-Diphenylbutane-2,3-diamine

Description

(2S,3S)-2,3-Diphenylbutane-2,3-diamine (CAS 109090-35-9) is a chiral diamine featuring two phenyl groups symmetrically attached to a butane backbone. Its molecular formula is C₁₆H₂₀N₂, with a molecular weight of 240.34 g/mol and a calculated LogP of 4.14, indicating moderate lipophilicity . The stereospecific (2S,3S) configuration renders it valuable in asymmetric catalysis and pharmaceutical intermediate synthesis. While detailed thermodynamic data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest applications in coordination chemistry and drug design.

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(2S,3S)-2,3-diphenylbutane-2,3-diamine |

InChI |

InChI=1S/C16H20N2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,17-18H2,1-2H3/t15-,16-/m0/s1 |

InChI Key |

KPHOLXYUGFYSEX-HOTGVXAUSA-N |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)([C@](C)(C2=CC=CC=C2)N)N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Formation of 2,3-diphenylsuccinonitrile via a nucleophilic addition of benzyl cyanide derivatives.

- Catalytic hydrogenation or hydrolysis under basic conditions to yield the diamine.

Research Findings:

Reaction Scheme:

Benzyl cyanide derivatives → 2,3-diphenylsuccinonitrile → Hydrolysis (NaOH, H2O) → (2S,3S)-2,3-Diphenylbutane-2,3-diamine

Reductive Amination of Ketone Precursors

Another efficient method involves the reductive amination of 2,3-diphenylbutanone derivatives with ammonia or primary amines, followed by stereoselective control.

Key Steps:

- Synthesis of 2,3-diphenylbutanone via Friedel-Crafts acylation.

- Reductive amination using sodium cyanoborohydride or catalytic hydrogenation.

Research Findings:

- This pathway allows for stereoselective synthesis, especially when chiral catalysts or auxiliaries are employed, leading to high stereoisomeric purity of the (2S,3S) isomer.

Chiral Ligand and Catalyst-Driven Synthesis

Recent advances involve asymmetric synthesis using chiral ligands or catalysts to favor the formation of the desired stereoisomer.

Methodology:

- Use of chiral copper or palladium catalysts in cyclization reactions.

- Stereoselective ring closure to form the diamine with high enantiomeric excess.

Research Findings:

- A notable example involves the regioselective cyclization of (2R,2'R)-bioxirane derivatives, yielding (2S,3S)-2,3-diphenylbutane-2,3-diamine with enantiomeric purity exceeding 99%.

Patented Methods and Industrial Approaches

According to a patent (CN106083508A), a method involves the reaction of isopropylbenzene with radical initiators and catalysts at controlled temperatures (60-100°C), followed by crystallization and filtration to obtain the diamine with yields of 65-75%. This process emphasizes energy efficiency and environmental considerations.

Process Overview:

- Reactants: Isopropylbenzene, radical initiator (e.g., dibenzoyl peroxide), catalysts (e.g., ferrous acetate).

- Conditions: Heating at 60-100°C for 6-12 hours.

- Post-reaction: Crystallization, filtration, drying.

Advantages:

- High yield.

- Mild reaction conditions.

- Environmentally friendly with minimal waste.

Data Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Stereoselectivity | Advantages |

|---|---|---|---|---|---|---|

| Nitrile Hydrolysis | 2,3-diphenylsuccinonitrile | NaOH, Raney Ni | Hydrogenation, 70-80°C | 70-80 | Racemic or stereoselective with auxiliaries | Well-established, scalable |

| Reductive Amination | 2,3-diphenylbutanone | NaCNBH3, catalysts | Room temp to 50°C | 65-75 | High stereoselectivity with chiral catalysts | Stereoselective, versatile |

| Radical Initiator Method | Isopropylbenzene | Dibenzoyl peroxide | 60-100°C, 6-12h | 65-75 | Not stereoselective | Energy-efficient, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Diphenylbutane-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further reduce the compound to form amines or other derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of substituted amines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include imines, nitriles, substituted amines, and amides. These products can be further utilized in various chemical syntheses and industrial applications .

Scientific Research Applications

(2S,3S)-2,3-Diphenylbutane-2,3-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Diphenylbutane-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites of enzymes and modulating their activity. The pathways involved may include inhibition or activation of specific enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The target compound’s LogP (4.14) is lower than the pesticide-standard thioxomethyl derivative (>5.0) but higher than N,N'-dibenzylethylenediamine (~3.0), suggesting intermediate membrane permeability and solubility .

Research Findings and Gaps

- Pharmacological Potential: While cyclam derivatives are bioactive against HIV-1, the target diamine’s applications remain unexplored in therapeutic contexts .

- Stereochemical Impact : The (2S,3S) configuration likely enhances enantioselectivity in catalysis, but comparative studies with racemic or other stereoisomers are absent in the evidence.

- Data Limitations : Thermodynamic and toxicity data (e.g., melting point, LD₅₀) for the target compound are unavailable, necessitating further experimental characterization .

Q & A

Q. What are the common synthetic routes for (2S,3S)-2,3-Diphenylbutane-2,3-diamine, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of diphenyl-substituted precursors using transition metal catalysts (e.g., Ru or Rh complexes) can yield the desired stereoisomer. Stereochemical purity is verified via chiral HPLC or polarimetry. Crystallization techniques may further isolate the (2S,3S) enantiomer .

- Key Validation : Compare optical rotation values with literature data and confirm diastereomeric ratios using - or -NMR spectroscopy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of dust or vapors.

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or degradation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing its structure?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., NH signals at δ 1.8–2.2 ppm), while -NMR confirms quaternary carbons from phenyl groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (CHN; calc. 240.16 g/mol).

- X-ray Crystallography : Resolves absolute stereochemistry and confirms the (2S,3S) configuration .

Advanced Research Questions

Q. How does the compound’s chirality influence its biological activity, and how can conflicting data in activity studies be resolved?

- Methodological Answer : The (2S,3S) configuration enables selective interactions with chiral biological targets (e.g., enzymes or receptors). To resolve conflicting activity

- Purity Assessment : Verify enantiomeric excess (≥98%) via chiral chromatography.

- Assay Conditions : Standardize solvent systems (e.g., DMSO concentration) and cell lines to reduce variability.

- Computational Modeling : Perform molecular docking to predict binding affinities and compare with experimental IC values .

Q. What methodologies are used to study its role as a ligand in coordination chemistry?

- Methodological Answer :

- Synthesis of Metal Complexes : React with transition metals (e.g., Cu(II) or Ni(II)) in anhydrous THF under nitrogen. Monitor coordination via UV-Vis spectroscopy (e.g., d-d transitions).

- X-ray Absorption Spectroscopy (XAS) : Determines metal-ligand bond lengths and oxidation states.

- Magnetic Studies : SQUID magnetometry evaluates spin states in paramagnetic complexes .

Q. How can researchers address discrepancies in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., BINAP vs. Josiphos ligands) and solvents (polar aprotic vs. ethers) to suppress side reactions.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., diastereomers or oxidation products).

- Kinetic Studies : Perform time-resolved -NMR (if fluorinated analogs are used) to track intermediate formation .

Key Notes

- Stereochemical Emphasis : Highlighted the compound’s (2S,3S) configuration, critical for biological and catalytic applications.

- Conflict Resolution : Provided strategies for reconciling contradictory data, emphasizing experimental reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.